2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
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Overview
Description
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is a derivative of alanine, an amino acid This compound is known for its unique structure, which includes a benzoylbenzoyl group attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylbenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylbenzoyl derivatives.
Scientific Research Applications
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antitumor properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzoylbenzoyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-benzoylphenyl)propanoic Acid: Another alanine derivative with a similar structure but different functional groups.
2-amino-3-(4-aminophenyl)propanoic Acid: Contains an amino group instead of the benzoylbenzoyl group.
Uniqueness
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is unique due to its benzoylbenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKDNVTFDXBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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